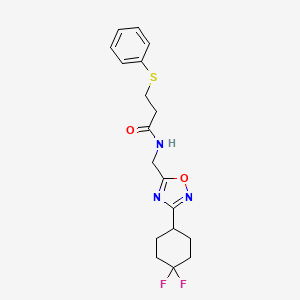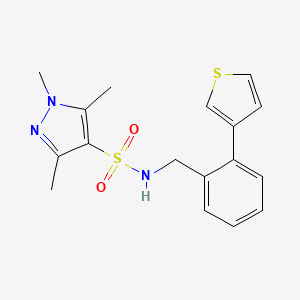![molecular formula C22H20N4O3S B2574735 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol CAS No. 1226459-20-6](/img/structure/B2574735.png)
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyloxy group, an oxadiazole ring, a sulfanyl group, and a pyrimidinol ring. The presence of these functional groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrimidinol rings would likely contribute to the rigidity of the molecule, while the benzyloxy and sulfanyl groups could potentially participate in various interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive groups. For example, the benzyloxy group could potentially be cleaved under acidic conditions . The oxadiazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzyloxy group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Antimicrobial Applications
Several compounds closely related to the one mentioned have been synthesized and evaluated for their potential as antimicrobial agents. For example, novel structures derived from a similar scaffold showed potent and selective activities against the gastric pathogen Helicobacter pylori, with low minimal inhibition concentrations (MICs) against a panel of clinically relevant H. pylori strains, including strains resistant to standard treatments. These compounds were found to have a clinically acceptable level of resistance development and exhibited in vivo exposure levels comparable with antimicrobials used in H. pylori triple regimen (Carcanague et al., 2002).
Antitubercular and Antioxidant Activities
Another study focused on the design, synthesis, and biological evaluation of novel heterocyclic compounds, revealing that some synthesized compounds displayed wide-ranging activities, including potent antimicrobial and antioxidant properties. Specifically, certain derivatives showed excellent docking scores with various amino acids interaction, indicating promising antitubercular results (Fathima et al., 2021).
Anticancer and Anti-inflammatory Properties
A novel series of pyrazolopyrimidines derivatives were synthesized and screened for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, an enzyme involved in inflammation. This research indicated a potential pathway for developing anticancer and anti-inflammatory agents, showcasing the diverse therapeutic potential of such compounds (Rahmouni et al., 2016).
Corrosion Inhibition
Research into the application of related compounds for corrosion inhibition has also been conducted. Derivatives of 1,3,4-oxadiazole showed effectiveness as corrosion inhibitors for mild steel in sulfuric acid, demonstrating the chemical versatility and applicability of these compounds in industrial settings (Ammal et al., 2018).
properties
IUPAC Name |
4,5-dimethyl-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-15(2)23-22(25-21(14)27)30-13-19-24-20(26-29-19)17-10-6-7-11-18(17)28-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPYJOQOTBSYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2574652.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574654.png)
![(E)-N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2574655.png)

![(E)-N'-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2574658.png)



![N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2574666.png)
![ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B2574669.png)
![Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2574670.png)
![(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2574673.png)

